molecular formula C16H22N3O4P B13626754 (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid CAS No. 2298391-60-1

(2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid

Cat. No.: B13626754
CAS No.: 2298391-60-1
M. Wt: 351.34 g/mol
InChI Key: IXXUGBPAQOKGTM-UHFFFAOYSA-N
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Description

(2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid is a synthetic small molecule featuring a quinazoline core substituted with a methoxy group at the 8-position, a piperidine ring linked via the 4-yl position, and a phosphonic acid moiety. The quinazoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases and receptors. The 8-methoxy substitution may influence solubility, binding affinity, or metabolic stability compared to other quinazoline derivatives. The phosphonic acid group contributes to its polarity, enhancing water solubility and mimicking phosphate groups in biological systems, which is critical for interactions with enzymes or receptors .

Properties

CAS No.

2298391-60-1

Molecular Formula

C16H22N3O4P

Molecular Weight

351.34 g/mol

IUPAC Name

2-[1-(8-methoxyquinazolin-4-yl)piperidin-4-yl]ethylphosphonic acid

InChI

InChI=1S/C16H22N3O4P/c1-23-14-4-2-3-13-15(14)17-11-18-16(13)19-8-5-12(6-9-19)7-10-24(20,21)22/h2-4,11-12H,5-10H2,1H3,(H2,20,21,22)

InChI Key

IXXUGBPAQOKGTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=CN=C2N3CCC(CC3)CCP(=O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position on the Quinazoline Ring

Key Compound for Comparison :

  • {2-[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl}phosphonic Acid (CAS data from )
Feature Target Compound 6,7-Dimethoxyquinazoline Derivative
Quinazoline Substitution 8-Methoxy 6,7-Dimethoxy
Molecular Formula C₁₇H₂₄N₃O₅P (inferred from analogous structure) C₁₇H₂₄N₃O₅P
Phosphonic Acid Position Identical (ethyl linker) Identical
Potential Impact 8-Methoxy may reduce steric hindrance, improving target binding. 6,7-Dimethoxy enhances π-π stacking but may increase metabolic oxidation.

Research Findings :

  • The position and number of methoxy groups significantly alter pharmacokinetic properties. The 6,7-dimethoxy derivative’s bulkier substituents could enhance receptor binding but may also increase susceptibility to cytochrome P450-mediated metabolism. In contrast, the 8-methoxy group in the target compound may optimize both binding and metabolic stability .

Piperidine-Linked Phosphonic Acid Derivatives

Key Compound for Comparison :

  • 2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic Acid Phosphoric Acid Salt ()
Feature Target Compound Benzo[d][1,3]dioxole Derivative
Aromatic System Quinazoline Benzo[d][1,3]dioxole
Phosphonic Acid Group Directly attached via ethyl linker Attached via acetic acid linker
Biological Activity Likely kinase/receptor modulation (inferred from quinazoline scaffold) IP agonist with antiplatelet aggregation activity
Pharmacokinetics Phosphonic acid enhances solubility; 8-methoxy may prolong half-life. Improved plasma half-life due to phosphoric acid salt formulation.

Research Findings :

  • The benzo[d][1,3]dioxole derivative demonstrated enhanced pharmacokinetics, including prolonged plasma half-life, attributed to its phosphoric acid salt formulation . The target compound’s phosphonic acid group may similarly improve bioavailability, though its quinazoline core could confer distinct target selectivity.

Piperidine Substitution Patterns and Metabolic Fate

Key Compounds for Comparison :

  • 1-[1-Methyl-2-[2-(Phenylmethyl)phenoxy]ethyl]-3-piperidinol and glucuronidated metabolites ()
Feature Target Compound Piperidinol Derivatives
Piperidine Substitution 4-yl position linked to ethyl-phosphonic acid 3-yl or 4-yl positions linked to glucopyranosiduronic acid
Functional Group Phosphonic acid Hydroxyl/glucuronide
Metabolic Pathway Phosphonic acid likely resistant to Phase II conjugation Extensive glucuronidation observed in human and mouse models

Research Findings :

  • Piperidine substitution at the 4-yl position (as in the target compound) may reduce metabolic glucuronidation compared to 3-yl derivatives.

Biological Activity

The compound (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a piperidine ring, a quinazoline moiety, and a phosphonic acid group. This unique combination of functional groups suggests potential interactions with biological targets such as receptors and enzymes.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly NMDA receptors. For instance, derivatives of piperidinecarboxylic acids have been shown to act as competitive ligands for NMDA receptors, demonstrating significant antagonistic activity both in vitro and in vivo . The phosphonic acid group is known to enhance binding affinity and selectivity towards these targets.

Biological Activity

The biological activity of (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid can be summarized as follows:

  • Antagonistic Activity : Similar compounds have exhibited potent NMDA receptor antagonism, which is crucial for their potential use in treating neurological disorders such as epilepsy and Alzheimer's disease .
  • Antitumor Properties : The quinazoline scaffold is often associated with antitumor activity. Studies have shown that quinazoline derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis induction .
  • Neuroprotective Effects : Given its interaction with NMDA receptors, there is potential for neuroprotective applications in conditions characterized by excitotoxicity.

Case Studies and Experimental Data

  • NMDA Receptor Binding Assays :
    • In vitro studies demonstrated that related phosphonic acid derivatives showed competitive inhibition at NMDA receptors with IC50 values in the micromolar range .
    • Animal models indicated anticonvulsant effects at dosages ranging from 1 to 2 mg/kg .
  • Antitumor Activity :
    • A study focused on quinazoline derivatives revealed that certain analogs could inhibit the growth of cancer cells in vitro, suggesting that the target compound may share similar properties .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds with similar structures, although specific data for the target compound remains limited.

Data Table: Biological Activity Overview

Activity TypeMechanismReference
NMDA AntagonismCompetitive Inhibition
Antitumor ActivityApoptosis Induction
NeuroprotectionExcitotoxicity Prevention

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